tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane (DMP) or Jones reagent can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Medicine: It is used in the synthesis of drug candidates that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pyrrolidine ring provides a rigid scaffold that can fit into the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
- tert-Butyl 3-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 3-oxopyrrolidine-1-carboxylate: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological assays .
- tert-Butyl 3-benzyl-4-oxopyrrolidine-1-carboxylate: Similar structure but with an additional oxo group, which may alter its reactivity and biological activity .
- tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate: Contains a cyano group, which can significantly change its electronic properties and reactivity .
The unique combination of the tert-butyl and benzyl groups in tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate provides a balance of hydrophobicity and reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
CAS No. |
1824247-87-1 |
---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.3 |
Purity |
95 |
Origin of Product |
United States |
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